(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid (E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16512787
InChI: InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+
SMILES:
Molecular Formula: C38H44O8
Molecular Weight: 628.7 g/mol

(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

CAS No.:

Cat. No.: VC16512787

Molecular Formula: C38H44O8

Molecular Weight: 628.7 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid -

Specification

Molecular Formula C38H44O8
Molecular Weight 628.7 g/mol
IUPAC Name (E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid
Standard InChI InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11+
Standard InChI Key NVYMXCXFPJLTOZ-RGVLZGJSSA-N
Isomeric SMILES CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C
Canonical SMILES CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C

Introduction

Structural Analysis and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₃₈H₄₄O₈, yielding a molecular weight of 628.7 g/mol. This places it within the category of medium-sized organic molecules, though its structural complexity far exceeds typical compounds of similar mass. The formula reflects a high degree of unsaturation, consistent with its polycyclic architecture and multiple double bonds.

IUPAC Name and Stereochemical Features

The systematic IUPAC name delineates a heptacyclic system fused with oxygen-containing rings and substituted with hydroxyl, methyl, and alkenyl groups. The "(E)" configuration at the 2-methylbut-2-enoic acid moiety indicates trans spatial arrangement, influencing intermolecular interactions. The polycyclic core, described as heptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa, suggests a bridged and fused ring system with specific stereochemical constraints that may dictate its biological activity.

Key Structural Components

  • Polycyclic Backbone: Seven interconnected rings form a rigid scaffold, limiting conformational flexibility and enhancing stability.

  • Functional Groups:

    • Hydroxyl (-OH) at position 14: Potential site for hydrogen bonding and derivatization.

    • Carbonyl (C=O) groups at positions 16 and 20: Reactive toward nucleophiles and reducers.

    • Alkenyl Substituents: The 3-methylbut-2-enyl and prop-1-en-2-yl groups introduce sites for cycloaddition or oxidation.

  • Methyl Branches: Multiple methyl groups (positions 8, 23, 23) contribute to hydrophobicity and steric hindrance.

Functional Groups and Reactivity

Hydroxyl Group Reactivity

The C14 hydroxyl group participates in hydrogen bonding, influencing solubility and target binding. It can undergo typical alcohol reactions:

  • Esterification: Reaction with acyl chlorides to form esters, modifying bioavailability.

  • Oxidation: Potential conversion to a ketone, though steric hindrance may limit this pathway.

Carbonyl Group Behavior

The diketone system (C16 and C20) offers two electrophilic centers for nucleophilic attack. In alkaline conditions, enolate formation could enable alkylation or aldol condensation, though the polycyclic environment may favor regioselectivity.

Alkenes and Conjugated Systems

The compound’s four double bonds (positions 4(15), 5, 13, 17) create extended conjugation, potentially absorbing UV light. The (E)-configured 2-methylbut-2-enoic acid tail is prone to dihydroxylation or epoxidation, offering routes for functionalization .

Synthesis Methodologies

Retrosynthetic Considerations

Retrosynthesis of this compound likely involves disconnecting the polycyclic core into simpler bicyclic units. Key strategies may include:

  • Diels-Alder Cycloaddition: Constructing six-membered rings via [4+2] reactions.

  • Aldol Condensation: Forming carbon-carbon bonds between ketone and aldehyde precursors.

  • Oxidative Coupling: Merging preformed rings through metal-catalyzed reactions.

Multi-Step Synthesis Challenges

  • Steric Hindrance: Bulky substituents complicate reaction kinetics and purification.

  • Stereochemical Control: Ensuring correct configurations at multiple chiral centers requires asymmetric catalysis or chiral auxiliaries.

  • Protecting Groups: Sequential protection/deprotection of hydroxyl and carbonyl groups is essential to prevent side reactions.

Applications in Scientific Research

Pharmaceutical Development

  • Drug Candidates: As a scaffold for kinase inhibitors or antimicrobial agents.

  • Prodrug Design: Esterification of the hydroxyl group to enhance membrane permeability.

Materials Science

  • Polymer Crosslinkers: Alkenes enable photopolymerization into hydrogels or elastomers.

  • Coordination Complexes: Carbonyl and hydroxyl groups may bind transition metals for catalytic applications.

Agricultural Chemistry

Derivatives could serve as eco-friendly pesticides, leveraging the polycyclic structure’s resistance to enzymatic degradation.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Functional GroupsBioactivity
Gambogellic AcidC₃₈H₄₄O₈Hydroxyl, carbonyl, alkenesAntimicrobial, anticancer
2-Methylbut-2-enoic Acid Hydrate C₅H₁₀O₃Carboxylic acid, alkeneMetabolic intermediate

The compound shares gambogellic acid’s molecular formula but differs in substituent arrangement, highlighting structure-activity nuances. Its 2-methylbut-2-enoic acid component mirrors simpler metabolites, suggesting possible biodegradation pathways .

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